molecular formula C9H8N4O2S2 B2773483 N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097934-14-8

N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2773483
CAS RN: 2097934-14-8
M. Wt: 268.31
InChI Key: IEZKTTGBHFTJFD-UHFFFAOYSA-N
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Description

N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential therapeutic applications. It has gained attention in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Anticancer Activity and Synthesis

  • Antitumor Applications : A study details the synthesis of temozolomide, a drug with antitumor properties, through the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates, leading to the formation of N-substituted 1-carbamoylimidazoles. This synthesis pathway highlights the potential use of related compounds in developing antitumor drugs (Wang et al., 1997).
  • Synthetic Routes for Anticancer Evaluation : Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have shown promising anticancer activity against various human cancer cell lines, underscoring the importance of such compounds in cancer research (Tiwari et al., 2017).
  • Chemical Synthesis and Bioactivity : The development of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives based on hydrazones of oxamic acid thiohydrazides, leading to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides, is another example of the compound’s utility in creating bioactive materials (Yarovenko et al., 2003).

Synthesis of Derivatives for Biological Applications

  • Efficient Synthesis Techniques : Research has demonstrated efficient synthesis methods for 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, which could be carried out without using any catalysts, indicating the compound’s versatility in drug synthesis (Gao et al., 2013).
  • Antibacterial and Antifungal Agents : The synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown to be promising antibacterial agents, highlighting the potential use of related compounds in combating bacterial infections (Palkar et al., 2017).

properties

IUPAC Name

N-(4-carbamoylthiophen-3-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S2/c1-4-7(17-13-12-4)9(15)11-6-3-16-2-5(6)8(10)14/h2-3H,1H3,(H2,10,14)(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZKTTGBHFTJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CSC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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